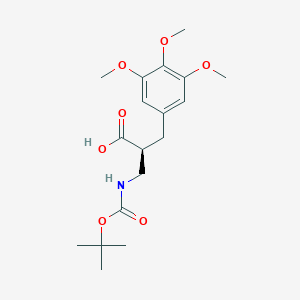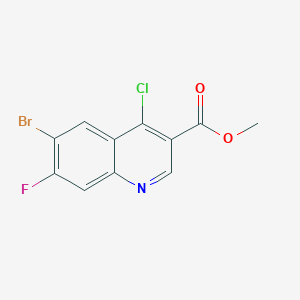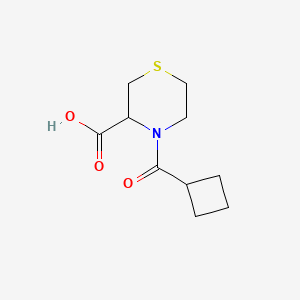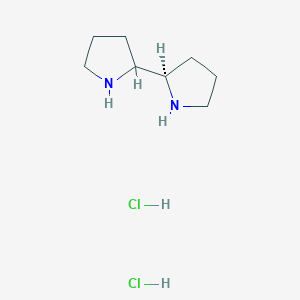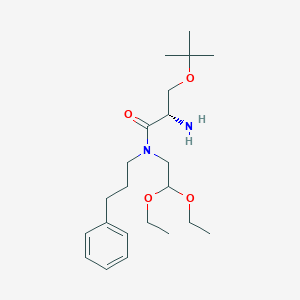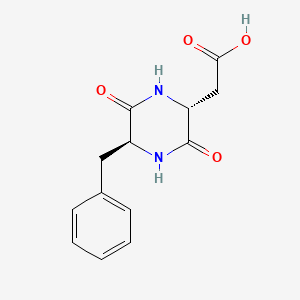
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and diacids under controlled conditions.
Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Acetic Acid Addition: The acetic acid moiety is added through esterification or amidation reactions, depending on the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and acetic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
相似化合物的比较
Rel-2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid can be compared with similar compounds such as:
2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)propanoic acid: Differing by the presence of a propanoic acid moiety instead of acetic acid.
2-((2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)butanoic acid: Featuring a butanoic acid group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
2-[(2R,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10+/m0/s1 |
InChI 键 |
VNHJXYUDIBQDDX-VHSXEESVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@@H](C(=O)N2)CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


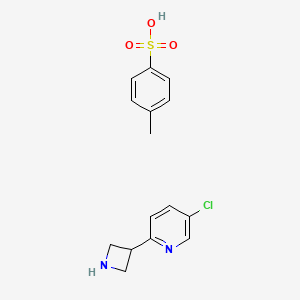

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
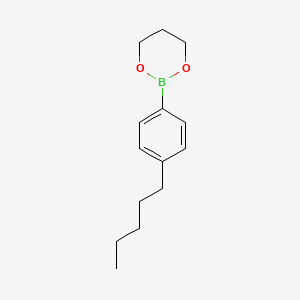
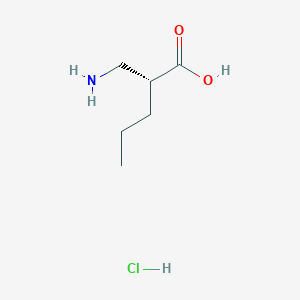
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
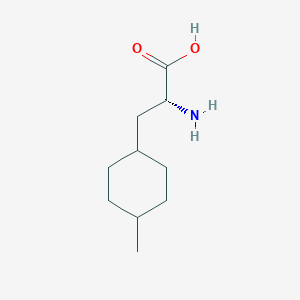
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
